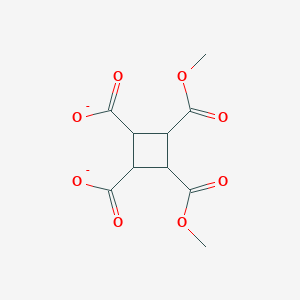
Tetrahexyl butane-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahexyl butane-1,2,3,4-tetracarboxylate is an organic compound with the molecular formula C32H58O8 It is a tetraester derived from butane-1,2,3,4-tetracarboxylic acid, where each carboxyl group is esterified with a hexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrahexyl butane-1,2,3,4-tetracarboxylate typically involves the esterification of butane-1,2,3,4-tetracarboxylic acid with hexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahexyl butane-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases to yield butane-1,2,3,4-tetracarboxylic acid and hexanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butane-1,2,3,4-tetracarboxylic acid and hexanol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Alcohols or other reduced forms of the ester groups.
Wissenschaftliche Forschungsanwendungen
Tetrahexyl butane-1,2,3,4-tetracarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of tetrahexyl butane-1,2,3,4-tetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in different environments. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a precursor in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl butane-1,2,3,4-tetracarboxylate: A similar tetraester where the carboxyl groups are esterified with methyl groups instead of hexyl groups.
1,2,3,4-Butanetetracarboxylic acid: The parent acid from which tetrahexyl butane-1,2,3,4-tetracarboxylate is derived.
Uniqueness
This compound is unique due to its longer hexyl ester chains, which impart different physical and chemical properties compared to its methyl ester counterpart
Eigenschaften
CAS-Nummer |
91453-85-9 |
|---|---|
Molekularformel |
C32H58O8 |
Molekulargewicht |
570.8 g/mol |
IUPAC-Name |
tetrahexyl butane-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C32H58O8/c1-5-9-13-17-21-37-29(33)25-27(31(35)39-23-19-15-11-7-3)28(32(36)40-24-20-16-12-8-4)26-30(34)38-22-18-14-10-6-2/h27-28H,5-26H2,1-4H3 |
InChI-Schlüssel |
HVRYRIUJEAQJEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)CC(C(CC(=O)OCCCCCC)C(=O)OCCCCCC)C(=O)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
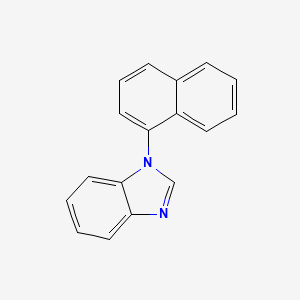
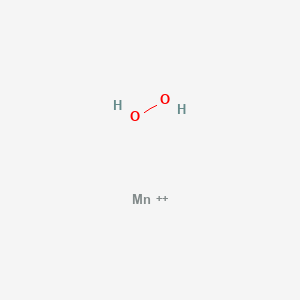
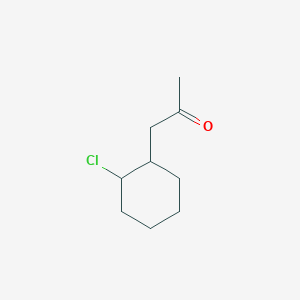


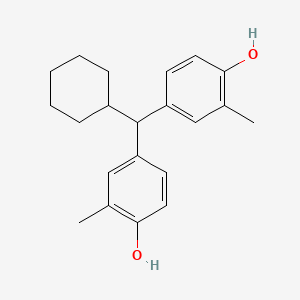
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)


![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
